(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
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Overview
Description
(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is an organic compound with the molecular formula C16H25FN2. This compound is notable for its unique structure, which includes a fluorinated benzyl group and a tetramethyl-substituted piperidine ring. It is used in various fields of scientific research, particularly in proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 2-fluorobenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to remove the fluorine atom.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-fluorinated benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
(2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine exerts its effects is primarily through its interaction with specific molecular targets. The fluorinated benzyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the piperidine ring can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- (2-Bromo-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- (2-Iodo-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Uniqueness
The presence of the fluorine atom in (2-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance the compound’s efficacy and selectivity in various applications, making it a valuable tool in scientific research.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2/c1-15(2)9-13(10-16(3,4)19-15)18-11-12-7-5-6-8-14(12)17/h5-8,13,18-19H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHFFBCXXNLYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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